molecular formula C16H12N6O5 B611769 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) CAS No. 1222810-74-3

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

Cat. No.: B611769
CAS No.: 1222810-74-3
M. Wt: 368.30 g/mol
InChI Key: ZQPXNYLXYNRFNP-UHFFFAOYSA-N
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Description

VU591 is a synthetic and biologically active compound known for its role as a selective inhibitor of the renal outer medullary potassium channel, also known as Kir1.1 or KCNJ1. This compound has garnered significant attention in scientific research due to its high selectivity and potency in inhibiting the Kir1.1 channel, making it a valuable tool for studying potassium ion channels and their physiological roles .

Mechanism of Action

VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.

Target of Action

VU591 primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .

Mode of Action

VU591 interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .

Biochemical Pathways

The inhibition of ROMK by VU591 affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, VU591 disrupts this process, leading to increased excretion of sodium and water .

Result of Action

The primary result of VU591’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.

Action Environment

The efficacy and stability of VU591 can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of VU591. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU591 involves several key steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of VU591 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

VU591 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Groups: Amino derivatives of VU591.

    Substitution Reactions: Various substituted derivatives depending on the electrophilic reagent used.

    Hydrolysis Products: Cleaved fragments of the original molecule

Scientific Research Applications

VU591 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of potassium ion channels.

    Biology: Employed in research to understand the physiological roles of Kir1.1 channels in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in conditions related to potassium ion channel dysfunction, such as hypertension and renal disorders.

    Industry: Utilized in the development of new drugs targeting potassium ion channels

Properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657496
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222810-74-3
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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